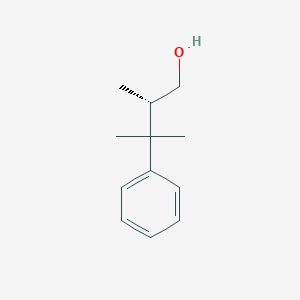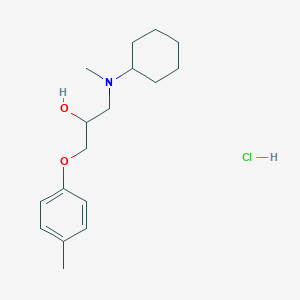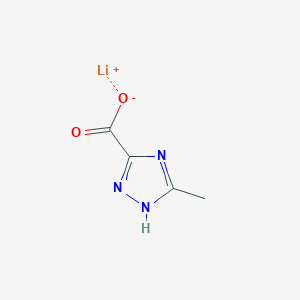
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the chromen-6-yl and fluorophenyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information on the reactions of this compound, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
G Protein-Coupled Receptor Agonists
One of the key applications of compounds structurally related to N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is as agonists for orphan G protein-coupled receptors (GPRs), specifically GPR35. A study by Thimm et al. (2013) highlighted the synthesis of fluorine-substituted benzamidochromen compounds, showcasing their potent agonistic activity towards GPR35. These compounds were identified through radioligand binding and β-arrestin assays, providing new insights into the receptor's pharmacology and potential therapeutic applications (Thimm, Funke, Meyer, & Müller, 2013).
Antimicrobial Agents
Compounds bearing the chromen-4-one moiety have been synthesized and evaluated for their antimicrobial efficacy. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against a range of bacteria and fungi. These findings suggest a potential route for the development of new antimicrobial agents using the benzamide scaffold as a core structure (Desai, Rajpara, & Joshi, 2013).
Inhibition of Carbon Steel Corrosion
Fouda et al. (2020) explored the use of methoxy-substituted benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research demonstrated the compounds' effectiveness in reducing corrosion, highlighting a practical application of benzamidine derivatives in industrial settings (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Synthesis of Radiolabeled Compounds
Hayashi et al. (2012) developed an efficient method for the automated synthesis of radiolabeled compounds, including a benzamide derivative, for potential use in positron emission tomography (PET) imaging studies. This research underscores the versatility of benzamide derivatives in the development of diagnostic tools (Hayashi, Furutsuka, Ito, Muto, Aki, Fukumura, & Suzuki, 2012).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways that this compound might influence .
Pharmacokinetics
The compound may undergo metabolic transformations such as hydroxylation and reduction .
Result of Action
Based on its structural similarity to other compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential impacts on cell growth and proliferation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-16-9-6-14(7-10-16)23(27)25-15-8-11-21-18(12-15)20(26)13-22(29-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZTWVPHOADBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)


![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2994810.png)
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)
![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)




